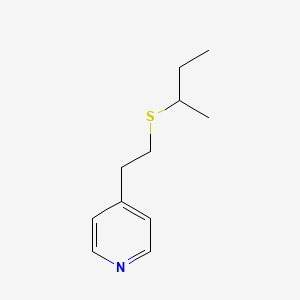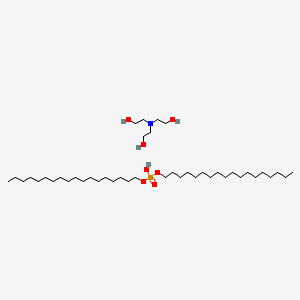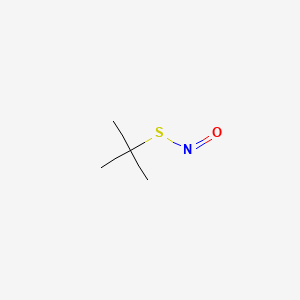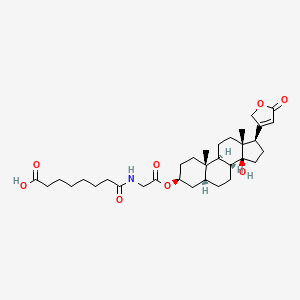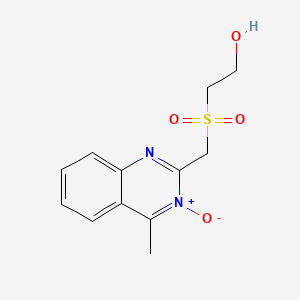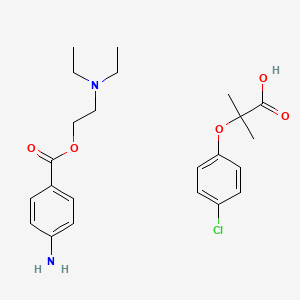
4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic components, making it versatile for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the synthesis of 4-aminobenzoic acid, which is then esterified with ethylene glycol to form 4-aminobenzoyloxyethanol. This intermediate is then reacted with diethylamine to form 4-aminobenzoyloxyethyldiethylammonium. Finally, this compound is reacted with 2-(4-chlorophenoxy)-2-methylpropionic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid derivatives: Share the aromatic amine group and are used in similar applications.
Chlorophenoxy compounds: Known for their herbicidal and antimicrobial properties.
Diethylammonium compounds: Commonly used in organic synthesis and as intermediates in pharmaceutical production.
Uniqueness
4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and its versatility in various fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
42016-66-0 |
|---|---|
Formule moléculaire |
C23H31ClN2O5 |
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-2-methylpropanoic acid;2-(diethylamino)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C13H20N2O2.C10H11ClO3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h5-8H,3-4,9-10,14H2,1-2H3;3-6H,1-2H3,(H,12,13) |
Clé InChI |
HDFNRSMLACSMOH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


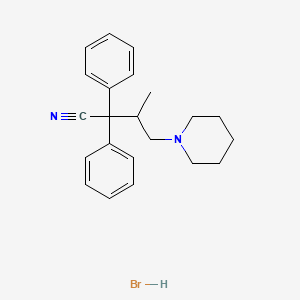
![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)
